3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQPLCUXNNLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Studies of Pyrrolopyridine Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine Core
The pyrrolopyridine nucleus possesses two distinct aromatic rings, the π-excessive pyrrole (B145914) and the π-deficient pyridine (B92270), which exhibit different reactivities toward electrophiles. The pyrrole ring is generally more susceptible to electrophilic attack than benzene due to the lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, thus increasing the electron density of the ring. stackexchange.com Electrophilic substitution on pyrrole typically occurs at the C2 position (α-position) because the resulting cationic intermediate (σ-complex) is better stabilized by resonance, with the positive charge delocalized over three atoms. libretexts.orgaklectures.comyoutube.com
Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. stackexchange.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. stackexchange.com Furthermore, under acidic conditions often employed for these reactions, the nitrogen atom is protonated, further increasing its electron-withdrawing effect. stackexchange.com When substitution does occur, it preferentially takes place at the C3 position, as the intermediates for attack at the C2 and C4 positions are significantly destabilized by a resonance structure that places a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.comquora.com
In the fused pyrrolo[2,3-c]pyridine system, the pyrrole moiety is the more reactive component in electrophilic aromatic substitution. For the related 1H-pyrrolo[2,3-b]pyridines, studies have shown that reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org This suggests that for 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, any further electrophilic substitution would likely be directed to the available positions on the pyrrole ring, subject to the directing effects of the existing chloro and nitrile substituents.
| Heterocycle | Reactivity Compared to Benzene | Preferred Position of Substitution | Reason for Selectivity |
|---|---|---|---|
| Pyrrole | More reactive | C2 | Greater resonance stabilization of the cationic intermediate. libretexts.orgaklectures.comyoutube.com |
| Pyridine | Less reactive | C3 | Avoids placing a positive charge on the electronegative nitrogen atom in the cationic intermediate. aklectures.comyoutube.comquora.com |
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrole ring is more reactive | C3 | Observed regioselectivity in nitration, bromination, and iodination reactions. rsc.org |
Nucleophilic Aromatic Substitution Reactions, Particularly at Halogenated Positions
The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups, such as halogens, and activated by electron-withdrawing groups. In this compound, the chlorine atom at the C3 position is on the pyrrole ring, but its reactivity is significantly influenced by the fused pyridine ring and the adjacent electron-withdrawing nitrile group at C4.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.
For related heterocyclic systems like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, studies have shown that amination reactions with various aniline derivatives can proceed effectively. nih.gov These reactions are sensitive to the steric and electronic properties of the nucleophile. nih.gov It is therefore expected that the chlorine atom in this compound would be reactive towards a variety of nucleophiles, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at this position.
Rearrangement Reactions and Isomerization Pathways
Pyrrolopyridine derivatives can undergo various rearrangement and isomerization reactions under specific conditions, leading to structurally diverse heterocyclic systems.
One notable transformation is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene, to form a dichlorocyclopropane intermediate. This intermediate can then rearrange to afford a 3-chloropyridine through ring expansion. wikipedia.org Another example involves the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives, which can cyclize to form pyrrolo[1,2-c]pyrimidines when heated with urea. researchgate.net
Cyclization Reactions Involving Pyrrolopyridine Intermediates
Pyrrolopyridine derivatives serve as valuable intermediates in the synthesis of more complex, polycyclic heterocyclic compounds through various cyclization strategies. These reactions can involve the formation of new rings fused to the existing pyrrolopyridine core.
Intramolecular Cyclization:
Radical Cyclization: o-Bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular free-radical cyclization to synthesize novel polycyclic systems like pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. nih.govdoaj.orgbeilstein-journals.org
Palladium-Catalyzed Cyclization: N-allyl-pyrrolo-2-carboxamides can be treated with palladium catalysts to generate bicyclic fused structures, such as pyrrolo[2,3-c]pyridin-7-ones, through oxidative coupling. researchgate.net
Acid-Promoted Cyclization: 2-Pyrrolecarboxylic acid amidoacetals can undergo acid-promoted intramolecular cyclization to produce substituted pyrrolo[2,3-c]pyridine-7-ones. enamine.net
Cycloaddition Reactions:
Aza-Diels-Alder Reaction: (E)-2-arylideneaminopyrroles can react with benzyne in an aza-Diels-Alder cycloaddition to afford pyrrolo[2,3-c]isoquinolines. acs.org
These methodologies demonstrate the utility of pyrrolopyridine intermediates in constructing diverse and complex heterocyclic architectures. A two-step process involving a multicomponent reaction to form 1,5-diketones followed by treatment with ammonium acetate can also lead to polycyclic pyrrolopyridine derivatives. researchgate.netresearchgate.netcitedrive.com
| Reaction Type | Pyrrolopyridine Intermediate | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | nih.govdoaj.orgbeilstein-journals.org |
| Pd-Catalyzed Oxidative Coupling | N-allyl-pyrrolo-2-carboxamides | PdCl2(CH3CN)2, benzoquinone | Pyrrolo[2,3-c]pyridin-7-ones | researchgate.net |
| Acid-Promoted Cyclization | 2-Pyrrolecarboxylic acid amidoacetals | Acid | Pyrrolo[2,3-c]pyridine-7-ones | enamine.net |
| Aza-Diels-Alder Cycloaddition | (E)-2-arylideneaminopyrroles | Benzyne (from 2-(trimethylsilyl)phenyl triflate) | Pyrrolo[2,3-c]isoquinolines | acs.org |
Reactivity of the Nitrile Group in Pyrrolopyridines
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. In the context of this compound, the nitrile at the C4 position is attached to an aromatic system, influencing its reactivity. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org
Key reactions of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. libretexts.orglibretexts.org This reaction proceeds via an intermediate amide. The resulting pyrrolopyridine-4-carboxylic acid could be a valuable synthetic intermediate.
Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org This would convert the 4-carbonitrile to a 4-(aminomethyl) group, providing a route to introduce a flexible linker.
Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl groups at the C4 position.
The reactivity of the nitrile group provides numerous opportunities for the further functionalization of the pyrrolopyridine scaffold, enabling the synthesis of a wide range of derivatives.
Advanced Spectroscopic and Analytical Characterization Techniques in Pyrrolopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can map the connectivity and chemical environment of each atom in a molecule. For 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, ¹H NMR would be expected to reveal the chemical shifts, integration, and coupling constants of the protons on the pyrrole (B145914) and pyridine (B92270) rings, providing insights into their electronic environment and spatial relationships. Similarly, ¹³C NMR would identify the chemical shifts of each unique carbon atom, including those in the heterocyclic rings and the carbonitrile group. However, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. Analysis of the fragmentation patterns in the mass spectrum could help to corroborate the proposed structure by identifying stable fragments resulting from the ionization process. As with NMR data, specific mass spectrometry data for this compound could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, the C≡N stretch of the carbonitrile group, and C-Cl stretching vibrations, as well as the characteristic fingerprint region for the pyrrolopyridine core. No published IR spectrum for this specific compound could be found.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for related pyrrolopyrimidine and pyrrolopyridine structures are available, no such data has been published for this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating components of a mixture and assessing the purity of a compound. These methods are routinely used during the synthesis and purification of chemical compounds. For this compound, HPLC would be the expected method for determining its purity, and the retention time under specific conditions (e.g., column type, mobile phase, flow rate) would be a key characteristic. However, specific chromatographic conditions and purity data for this compound are not documented in the available resources.
Computational and Theoretical Chemistry Studies on Pyrrolopyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyrrolopyridine derivatives. researchgate.net These calculations provide valuable information about the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.
One of the key applications of DFT is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com For instance, a smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. In studies of related compounds like 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine, the LUMO is predominantly located on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating that this part of the molecule is more susceptible to nucleophilic attack. mdpi.com
Furthermore, DFT calculations can be used to generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. These maps are instrumental in identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). Such information is vital for predicting how the molecule will interact with other molecules, including biological targets like proteins. For example, negatively charged regions, often found around nitrogen atoms, are likely to engage in interactions with positively charged residues in a protein's active site. mdpi.com
Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as a pyrrolopyridine derivative, and its biological target, typically a protein. rsc.org These methods are extensively employed in drug discovery to predict the binding mode and affinity of a compound within the active site of a receptor. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrrolopyridine derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various kinases. sci-hub.senih.gov For example, in studies of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, docking simulations revealed that the pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with key amino acid residues in the kinase's active site, such as Met1160. sci-hub.senih.gov These interactions are essential for the inhibitory activity of the compounds.
Following molecular docking, MD simulations are often performed to provide a more dynamic and detailed view of the ligand-target complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.com For instance, MD simulations of 1H-pyrrolo[2,3-b]pyridine derivatives bound to c-Met kinase have shown that specific hydrogen bonds, like those with Lys1110 and Met1160, remain stable throughout the simulation, indicating a strong and persistent interaction. nih.gov These simulations can also help to understand the thermodynamic properties of the binding process. nih.gov
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the existence of different tautomeric forms. Conformational analysis and tautomerism studies are therefore crucial for a comprehensive understanding of pyrrolopyridine systems.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. This is particularly important for flexible molecules, as different conformers may exhibit different binding affinities to a biological target. The planarity of the pyrrolopyridine ring system is a significant feature. For the related compound 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, the pyrrole (B145914) and pyrimidine (B1678525) rings are nearly coplanar, with a very small dihedral angle between them. nih.gov This planarity can influence how the molecule stacks and interacts with aromatic residues in a protein's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.
Different statistical methods can be used to build the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.gov The resulting QSAR equation relates the biological activity to a combination of the most relevant molecular descriptors. For a QSAR model to be reliable, it must be rigorously validated. This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov
In the context of pyrrolopyridine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, and hydrophobic fields are likely to increase or decrease biological activity. researchgate.net These maps provide valuable insights for the rational design of more potent inhibitors. For instance, a CoMFA model developed for pyrrolopyridinone derivatives as Cdc7 kinase inhibitors helped to interpret the structure-activity relationship and guide the design of new compounds. researchgate.net
Reaction Pathway Elucidation through Computational Methods
Computational methods can be invaluable for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of complex molecules like 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most favorable reaction pathway.
In a broader context, computational chemistry has been used to study the biosynthesis of related chlorinated pyrrole compounds. For instance, the biosynthesis of pyrrolnitrin, a 3-chloro-4-phenyl-pyrrole derivative, has been investigated, with proposals for the rearrangement of tryptophan as a precursor. researchgate.net Such studies, although not directly on the target molecule, demonstrate the power of computational methods in understanding how complex heterocyclic systems can be formed.
Structure Activity Relationship Sar Studies of Pyrrolopyridine Derivatives Non Clinical Focus
Design Principles Based on Pyrrolopyridine Scaffolds for Biological Interrogation
The design of biologically active molecules based on the pyrrolopyridine scaffold is guided by several key principles aimed at optimizing interactions with specific protein targets. mdpi.com A primary strategy involves using the scaffold as a template to which various functional groups can be appended, allowing for a systematic exploration of the chemical space around the core structure. nih.gov The inherent structural rigidity and defined three-dimensional geometry of the bicyclic system provide a stable anchor for positioning substituents to engage in specific binding events, such as hydrogen bonds and hydrophobic interactions, within a target's active site. nih.govnih.gov
Drug design strategies like "scaffold hopping" and "molecular hybridization" are frequently employed. mdpi.compharmrxiv.de These approaches involve replacing a known active core with the pyrrolopyridine scaffold or merging structural features from different known inhibitors, respectively, to create novel compounds with potentially improved properties. mdpi.com For instance, fragments of the approved kinase inhibitor Pexidartinib, which contains a pyrrolopyridine core, have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate new inhibitors. mdpi.compharmrxiv.de The pyrrolopyridine moiety often serves to mimic the hinge-binding interactions of ATP in kinases, a common mechanism of action for this class of inhibitors. nih.gov The ultimate goal is to design molecules that are complementary in shape and charge to their biological target, thereby achieving high affinity and selectivity. mdpi.com
Exploration of Substituent Effects on In Vitro Target Binding and Modulation
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of their substituents. SAR studies have systematically explored these effects across various targets. The nitrile group, as seen in 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, is a crucial functional group in many derivatives, often participating in key interactions with the target protein. nih.gov
For Janus kinase 1 (JAK1) inhibitors, computational studies have revealed specific SAR trends. The pyrrolopyridine core itself is critical for establishing hydrogen bonds in the hinge region of the kinase. nih.gov The size of substituents at various positions (R¹, R², R³) is a determining factor for activity; while bulky groups are generally favored, excessively large substituents can lead to a decrease in inhibitory potential. nih.gov Furthermore, the introduction of aromatic substituents at the R¹ and R² positions has been shown to reduce activity against JAK1. nih.gov
In the context of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibition, substitutions on the pyrrolopyrimidine core (a closely related scaffold) demonstrated clear SAR. nih.gov An N-methyl substitution resulted in high potency (IC₅₀ = 51.4 nM), whereas larger alkyl groups like isopropyl and cyclopropyl (B3062369) led to diminished activity. nih.gov Similarly, while an N-phenyl group conferred moderate potency, the addition of electron-donating or -withdrawing groups to this phenyl ring (e.g., 4-methoxy and 4-fluoro) reduced inhibitory activity. nih.gov
For inhibitors of HIV-1 integrase, the distance between the pyrrolopyridine scaffold and a phenyl ring substituent proved to be a critical parameter for activity. nih.gov Likewise, for aldose reductase inhibitors, the presence of a carboxylic acid group and its distance from the core scaffold were identified as important for potent inhibition. nih.gov
| Target | Scaffold/Core | Favorable Substitutions | Unfavorable Substitutions | Source |
|---|---|---|---|---|
| JAK1 Kinase | Pyrrolopyridine | Bulky (but not excessively large) groups at R¹, R², R³ | Aromatic groups at R¹ and R² | nih.gov |
| ENPP1 | Pyrrolopyrimidine | N-methyl; Furan | N-isopropyl; N-cyclopropyl; 4-fluorophenyl; 4-methoxyphenyl | nih.gov |
| HIV-1 Integrase | Pyrrolo[3,4-c]pyridine | Ester substituent at C4; Optimal distance to a phenyl ring | N/A | nih.gov |
| Aldose Reductase | Pyrrolo[3,4-c]pyridine | Carboxylic acid group with short chain length | Propionic or iso-propionic acid derivatives (longer chains) | nih.gov |
Mechanistic Insights into Enzyme and Receptor Interactions (e.g., Kinase Inhibition, Integrase Inhibition, Nitrile Reductase Substrates)
Understanding how pyrrolopyridine derivatives interact with their targets at a molecular level is crucial for rational drug design. Computational modeling and X-ray crystallography have provided significant insights into these mechanisms.
Kinase Inhibition: A prevalent mechanism for pyrrolopyridine-based kinase inhibitors is their interaction with the ATP-binding pocket. For JAK1, the pyrrolopyridine moiety forms critical hydrogen bonds with the backbone residues of the kinase hinge region, specifically with Phe958 and Leu959. nih.gov This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation. Similarly, X-ray crystallography of a pyrrolopyridine-pyridone derivative bound to Met kinase confirmed its placement within the ATP binding site, rationalizing the observed SAR for this series of inhibitors. nih.gov
Integrase Inhibition: For anti-HIV-1 activity, derivatives of the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold have been investigated as integrase inhibitors. The biological data suggest this scaffold can be used to develop compounds that are effective against mutant forms of HIV-1 integrase, indicating a robust binding mechanism that is less susceptible to resistance mutations. nih.gov
STING Agonism: Derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor. researchgate.netnih.gov The mechanism of action involves binding to STING, which in turn recruits and activates tank-binding kinase 1 (TBK1). researchgate.net This activation leads to the phosphorylation of transcription factors like IRF3, initiating a signaling cascade that results in the production of type-I interferons and other cytokines, key components of the innate immune response. researchgate.netnih.gov
Ligand Efficiency and Structure Optimization Metrics
In the process of lead optimization, several metrics are used to evaluate and compare the quality of different compounds. Ligand efficiency (LE) and lipophilic efficiency (LipE) are particularly useful tools. nih.gov LE normalizes the binding affinity of a compound (typically measured as the free energy of binding, ΔG) for its size, usually by dividing by the number of non-hydrogen atoms (heavy atom count, HAC).
LE = -RTln(Kᵢ) / HAC
This metric helps identify compounds that achieve high potency through an optimal fit with the target, rather than simply through having a large number of atomic contacts. nih.gov It has been observed that as ligands become very large, their LE values tend to decrease. nih.gov
Lipophilic efficiency (LipE) relates potency to lipophilicity (logP or logD), providing a measure of how effectively a compound achieves its potency without being excessively greasy, which can lead to poor pharmacokinetic properties.
LipE = pIC₅₀ - logP
The optimization of a pyrrolopyrimidine series to identify selective disruptors of the perinucleolar compartment (PNC) led to the discovery of Metarrestin. nih.gov This successful optimization process, which resulted in a bioavailable compound now in clinical trials, inherently relies on improving such drug-like properties and efficiency metrics to advance a chemical series from initial hits to a lead compound. nih.gov
Development of Lead Compounds for In Vitro Biological Research
The systematic application of the design principles and SAR studies described above has led to the development of potent and selective lead compounds for in vitro biological research across multiple target classes. These compounds serve as valuable tools for interrogating biological pathways.
One notable example is the pyrrolopyrimidine derivative 18p , which was identified as a highly potent ENPP1 inhibitor with an IC₅₀ of 25.0 nM. nih.gov This compound was shown to effectively stimulate cGAMP-mediated STING activation in cellular assays, demonstrating its utility for research into innate immunity. nih.gov
In the realm of kinase inhibition, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, emerged as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively. rsc.org Its low molecular weight makes it an attractive lead compound for further optimization. rsc.org Another lead, compound 2 , a conformationally constrained 2-pyridone analogue, is a powerful Met kinase inhibitor with an IC₅₀ of 1.8 nM. nih.gov Furthermore, compound 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) was identified as a promising lead compound targeting Colony-Stimulating Factor 1 Receptor (CSF1R) with low-nanomolar enzymatic activity and favorable properties. mdpi.compharmrxiv.de
| Lead Compound | Target | In Vitro Potency (IC₅₀) | Significance | Source |
|---|---|---|---|---|
| Compound 18p | ENPP1 | 25.0 nM | Potent inhibitor that stimulates the STING pathway in vitro. | nih.gov |
| Compound 4h | FGFR1/2/3 | 7 nM / 9 nM / 25 nM | Potent, low molecular weight lead for FGFR inhibition. | rsc.org |
| Compound 2 | Met Kinase | 1.8 nM | Highly potent and selective kinase inhibitor. | nih.gov |
| Compound 12b | CSF1R | Low-nanomolar | Potent inhibitor with favorable ADME properties. | mdpi.compharmrxiv.de |
| Metarrestin | PNC Disruption | Submicromolar | Bioavailable lead compound developed from a pyrrolopyrimidine series. | nih.gov |
Applications in Chemical Synthesis and Materials Science
Pyrrolopyridines as Building Blocks for Complex Heterocyclic Structures
The pyrrolopyridine scaffold is a crucial building block in organic synthesis, valued for its structural similarity to purine (B94841) and its versatile reactivity. nih.govnih.gov Different isomers, such as pyrrolo[2,3-b]pyridines (7-azaindoles), pyrrolo[3,2-c]pyridines, and pyrrolo[3,4-c]pyridines, serve as foundational structures for synthesizing more complex, polycyclic heterocyclic systems. nih.govnih.govnih.gov These scaffolds are frequently employed in the development of kinase inhibitors and other biologically active molecules. nih.gov However, no specific examples of 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile being used as a building block were found.
Intermediates in the Synthesis of Other Organic Molecules
Halogenated pyrrolopyridines are common intermediates in synthetic chemistry. The chlorine and nitrile substituents on a pyrrolopyridine ring, such as in the target compound, would theoretically offer reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nitrile group transformations. For instance, related chloro-pyrrolopyridine intermediates are used to introduce aryl or amino groups to build molecules with desired properties. nih.govmdpi.com Despite this general reactivity pattern for the compound class, no literature specifically detailing the use of This compound as a synthetic intermediate has been identified.
Potential in Functional Materials Research
The electronic properties and rigid, planar structure of fused heterocyclic systems like pyrrolopyridines make them candidates for research in functional materials, such as organic electronics. Their ability to participate in π–π stacking and form ordered structures is a desirable characteristic. iucr.org While research exists on the material properties of various pyrrolopyridine and pyrrolopyrimidine derivatives, there is currently no published research exploring the potential of This compound in this field.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Pyrrolopyridine Scaffolds
The development of innovative and efficient synthetic routes to construct the pyrrolopyridine framework is paramount for accelerating drug discovery efforts. Future research is anticipated to focus on several promising strategies:
Transition-Metal Catalyzed Cross-Coupling Reactions: Building upon established methods like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, future work will likely explore the use of novel catalysts and reaction conditions to enhance efficiency, expand substrate scope, and improve functional group tolerance. mdpi.com These advancements will facilitate the synthesis of a more diverse library of pyrrolopyridine derivatives for biological screening.
C-H Activation/Functionalization: Direct C-H bond activation and functionalization represent a powerful and atom-economical approach to modify the pyrrolopyridine scaffold. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Research in this area will likely focus on developing regioselective C-H functionalization methods to introduce a variety of substituents at different positions of the pyrrolopyridine ring system.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. dntb.gov.uanih.gov Its application in the synthesis of pyrrolopyridine derivatives can significantly reduce reaction times, improve yields, and, in some cases, enable reactions that are not feasible under conventional heating. Future studies will likely explore a broader range of microwave-assisted reactions for the construction and derivatization of the pyrrolopyridine core. dntb.gov.uanih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of pyrrolopyridine intermediates and final products is an emerging trend that is expected to gain traction, particularly in the context of large-scale production.
Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for organic synthesis by enabling novel bond formations under mild reaction conditions. The use of photoredox catalysis for the synthesis and functionalization of pyrrolopyridine scaffolds is a promising area for future exploration.
Advanced Computational Approaches for Predictive Design
In silico methods are playing an increasingly integral role in modern drug discovery, enabling the rational design of molecules with desired biological activities and properties. For pyrrolopyridine-based compounds, several computational approaches are poised to make a significant impact:
Structure-Based Drug Design (SBDD): As the three-dimensional structures of more biological targets become available, SBDD techniques such as molecular docking will be instrumental in designing novel pyrrolopyridine derivatives with high affinity and selectivity. mdpi.comresearchgate.net These methods allow researchers to visualize and predict how a molecule will bind to its target protein, guiding the design of more potent inhibitors. mdpi.comresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed. researchgate.netmdpi.com By analyzing a series of compounds with known activities, these models can identify the key structural features required for biological activity, facilitating the design of new and improved analogs. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net This approach can offer valuable insights into the stability of the ligand-protein complex, the role of specific amino acid residues in binding, and the conformational changes that occur upon ligand binding. researchgate.net
Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms are being increasingly used to analyze large datasets and predict the biological activities and physicochemical properties of small molecules. These approaches can be used to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.
| Computational Approach | Application in Pyrrolopyridine Design | Key Advantages |
| Molecular Docking | Predicting the binding mode and affinity of pyrrolopyridine derivatives to target proteins like kinases. mdpi.comresearchgate.net | Provides a 3D model of the ligand-protein interaction, guiding rational design. |
| 3D-QSAR | Developing models to predict the biological activity of new pyrrolopyridine compounds based on their 3D structure. researchgate.netmdpi.com | Useful when the 3D structure of the target is unknown. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of pyrrolopyridine-protein complexes to assess binding stability. researchgate.net | Offers insights into the flexibility and conformational changes of the system. |
| Free Energy Calculations | Estimating the binding affinity of pyrrolopyridine inhibitors to their targets. researchgate.net | Provides a quantitative measure of binding strength. |
Expanding the Scope of In Vitro Biological Target Exploration
While pyrrolopyridine derivatives have shown significant promise as kinase inhibitors, their therapeutic potential extends far beyond this single target class. Future research will focus on exploring a broader range of biological targets to uncover new therapeutic applications:
Kinome-Wide Profiling: Systematic screening of pyrrolopyridine libraries against a large panel of kinases will help to identify novel and selective inhibitors for a variety of diseases, including cancer, inflammation, and autoimmune disorders. researchgate.netnih.gov
Epigenetic Targets: There is growing interest in developing small molecule modulators of epigenetic enzymes such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs). The pyrrolopyridine scaffold could serve as a valuable starting point for the design of novel epigenetic modulators.
G Protein-Coupled Receptors (GPCRs): GPCRs represent one of the largest and most important families of drug targets. Screening of pyrrolopyridine libraries against a diverse panel of GPCRs could lead to the discovery of novel agonists or antagonists with therapeutic potential in a wide range of diseases.
Ion Channels: Ion channels are involved in a variety of physiological processes, and their dysfunction is implicated in numerous diseases. The pyrrolopyridine scaffold could be explored for the development of novel ion channel modulators.
Anti-Infective Targets: The emergence of drug-resistant pathogens highlights the urgent need for new anti-infective agents. Pyrrolopyridine derivatives could be investigated for their activity against a range of bacterial, viral, fungal, and parasitic targets. nih.gov
| Biological Target Class | Therapeutic Area | Example |
| Kinases | Cancer, Inflammation | Janus kinases (JAKs) researchgate.net, Fibroblast growth factor receptors (FGFRs) rsc.orgrsc.org, Colony-stimulating factor 1 receptor (CSF1R) mdpi.com |
| Antiviral | HIV | HIV-1 replication inhibition nih.gov |
| Anti-inflammatory | Arthritis | Matrix metalloproteinases (MMPs) nih.gov |
| Metabolic Disorders | Diabetes | Aldose reductase (AR) inhibition nih.gov |
| Anticancer | Various Cancers | Tubulin polymerization inhibition nih.gov |
Sustainable and Green Chemistry Approaches in Pyrrolopyridine Synthesis
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry, with a focus on developing more environmentally friendly and sustainable synthetic processes. powertechjournal.com For the synthesis of pyrrolopyridines, future research will likely emphasize the following green chemistry approaches:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthetic process. nih.govmdpi.com A practical and sustainable preparation of pyrrolo[2,3-b]indoles has been achieved using water as the reaction medium. rsc.org
Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Future research will focus on developing highly efficient and recyclable catalysts for the synthesis of pyrrolopyridines, including biocatalysts (enzymes). mdpi.comrsc.org
Atom Economy: Synthetic methods with high atom economy, such as multicomponent reactions, are highly desirable as they maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. nih.gov
Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to synthesize the pyrrolopyridine scaffold is a long-term goal that aligns with the principles of a circular economy. powertechjournal.com
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile and the broader class of pyrrolopyridine compounds, while simultaneously advancing the fields of synthetic chemistry, computational drug design, and sustainable manufacturing.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?
- Answer : The compound features a pyrrolopyridine core substituted with a chloro group at position 3 and a cyano group at position 4. Synthetic routes often involve cyclization of substituted pyrrole precursors or functionalization of preformed heterocycles. For example, derivatives of pyrrolo[2,3-b]pyridine-3-carbonitrile can be synthesized via reactions with active methylene reagents, as demonstrated in modifications of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile . Analytical characterization typically includes IR (to confirm CN and CO groups), NMR for structural elucidation, and elemental analysis for purity validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, CO stretch at ~1670 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves aromatic proton environments and substituent effects.
- Elemental analysis : Confirms stoichiometry and purity.
- Single-crystal X-ray diffraction : While direct data for this compound is limited, related structures (e.g., 4-chloro-pyrrolopyrimidine) have been resolved using X-ray crystallography at 296 K with R factors <0.05, highlighting the method’s reliability for structural validation .
Q. How can researchers access crystallographic data for similar compounds?
- Answer : Crystallographic databases (e.g., Cambridge Structural Database) or publications in journals like Acta Crystallographica Section E provide structural reports for analogs. For instance, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine was characterized with a mean C–C bond length of 0.004 Å and R factor = 0.052 . Such data guides hypothesis-driven design for related compounds.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent, catalyst) and validate them experimentally. This creates a feedback loop where experimental data refine computational models, accelerating reaction development .
Q. What strategies resolve contradictions in substituent effects during functionalization?
- Answer : Systematic variation of substituents (electron-donating/withdrawing groups) and kinetic studies can clarify conflicting reactivity trends. For example, modifying 2-amino-pyrrole derivatives with active methylene reagents showed divergent outcomes depending on substituent electronic profiles. Cross-referencing experimental results with computational simulations (e.g., Hammett plots, frontier molecular orbital analysis) helps rationalize anomalies .
Q. How to design derivatives for targeted bioactivity while maintaining structural integrity?
- Answer : Use scaffold-hopping strategies:
- Introduce bioisosteres (e.g., replacing Cl with other halogens or pseudohalogens).
- Attach pharmacophoric groups (e.g., aryl, heteroaryl) at non-critical positions.
- Monitor steric/electronic effects via molecular docking and ADMET profiling. For instance, pyridine-3-carbonitrile derivatives were tailored for pharmacological activity by modifying substituents at positions 4 and 6 .
Q. What experimental design principles apply to scaling reactions in academic labs?
- Answer : Leverage reaction engineering frameworks (e.g., CRDC’s RDF2050112 subclass on reactor design):
- Use flow chemistry for exothermic or moisture-sensitive reactions.
- Optimize mixing efficiency and heat transfer via computational fluid dynamics (CFD).
- Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics .
Q. How to address solubility challenges in biological assays?
- Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or formulate as prodrugs. For example, esterification of the cyano group or salt formation (e.g., hydrochloride) improves aqueous solubility. Solubility parameters (Hansen, LogP) should guide solvent selection .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., ICReDD’s feedback loop) to resolve discrepancies in reaction yields or selectivity .
- Advanced Characterization : Pair NMR with 2D techniques (COSY, HSQC) for ambiguous proton assignments, especially in congested aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
